molecular formula C13H22Cl2N2 B7982385 [2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride

[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride

Cat. No.: B7982385
M. Wt: 277.23 g/mol
InChI Key: WSKYRVRIDQYWLY-UHFFFAOYSA-N
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Description

[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride is a piperidine-derived compound featuring a benzylamine moiety substituted with a 3-methylpiperidin-1-yl group. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

[2-(3-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-5-4-8-15(10-11)13-7-3-2-6-12(13)9-14;;/h2-3,6-7,11H,4-5,8-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKYRVRIDQYWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride typically involves the reaction of 3-methylpiperidine with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of [2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Physical Properties Pharmacological Notes
This compound Not available C₁₃H₁₉N₂·2HCl 299.67 g/mol 3-Methylpiperidine, benzylamine Not reported Likely CNS activity; enhanced solubility via salt
3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride (13b) Not available C₁₃H₁₈N₂O₃·2HCl 351.22 g/mol Ethylenedioxybenzyl, oxyimino m.p. 190–192°C Potential solubility from oxygen-rich substituents
1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride 1774896-59-1 C₁₃H₁₇F₃N₂·2HCl 353.21 g/mol Trifluoromethylbenzyl Purity: 99% High lipophilicity; metabolic stability
[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride 1286208-91-0 C₁₁H₁₄ClN₂·2HCl 289.62 g/mol Chlorophenyl, piperidine Not reported Halogen bonding potential; improved binding
Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride 1289387-29-6 C₁₄H₂₃ClN₂ 254.80 g/mol 4-Methylbenzyl, N-methyl Not reported Steric effects from methyl groups
Key Observations:
  • Oxygen-Rich Moieties: Ethylenedioxy substituents in compound 13b improve solubility due to polar oxygen atoms . Halogenation: Chloro substituents (e.g., ) may facilitate halogen bonding with biological targets, improving affinity .
  • Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility compared to monohydrochlorides (e.g., ), critical for drug formulation.

Biological Activity

[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H22Cl2N2
  • Molecular Weight : 285.24 g/mol
  • CAS Number : 90484184

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds, including those similar to [2-(3-Methylpiperidin-1-yl)benzyl]amine, exhibit anticancer properties. For instance, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting a possible mechanism involving apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly those involving acetylcholine receptors. Studies have shown that piperidine derivatives can act as ligands for muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties : Some studies have reported antifungal activities associated with piperidine derivatives targeting ergosterol biosynthesis in fungi . This suggests that this compound may also possess antimicrobial properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Receptor Modulation : Interaction with muscarinic acetylcholine receptors can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter breakdown (e.g., acetylcholinesterase), enhancing cholinergic signaling in the brain.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain compounds exhibited significant cytotoxicity and induced apoptosis more effectively than the reference drug bleomycin. This suggests that modifications in the piperidine structure can enhance anticancer activity .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotective effects against oxidative stress, compounds similar to [2-(3-Methylpiperidin-1-yl)benzyl]amine were shown to inhibit acetylcholinesterase activity while also displaying antioxidant properties. This dual action could position such compounds as potential candidates for Alzheimer's disease therapy .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound TypeObserved EffectReference
AnticancerPiperidine DerivativesInduced apoptosis in cancer cells
NeuroprotectiveAcetylcholinesterase InhibitorsEnhanced cholinergic signaling
AntifungalErgosterol Biosynthesis InhibitorsGrowth inhibition in fungi

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